2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide
Description
Significance of Benzamide (B126) Scaffolds as Privileged Structures in Contemporary Organic Chemistry
In medicinal chemistry, certain molecular frameworks, known as "privileged structures," are recurrent motifs found in the structures of multiple, often unrelated, biologically active compounds. These scaffolds possess the inherent ability to interact with diverse biological targets, serving as versatile templates for drug discovery. The benzamide scaffold is a quintessential example of a privileged structure. Its amide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a critical interaction for binding to proteins and enzymes. The aromatic ring allows for a wide array of substitutions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired activity and selectivity.
Strategic Impact of Trifluoromethylation in Modulating Molecular Properties for Enhanced Bioactivity
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in modern drug design to enhance its pharmacological profile. The unique properties of the -CF3 group can profoundly influence a compound's bioactivity. It is a strong electron-withdrawing group, which can alter the acidity or basicity of nearby functional groups and influence the electronic nature of the aromatic ring. mdpi.com Furthermore, the high metabolic stability of the carbon-fluorine bond often protects the molecule from enzymatic degradation, thereby increasing its biological half-life. mdpi.com The trifluoromethyl group is also highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its target. mdpi.com It is often used as a bioisostere for other groups like chlorine or a methyl group to optimize a compound's fit within a biological target's binding site. mdpi.com
Table 1: Impact of Trifluoromethylation on Molecular Properties
| Property | Effect of -CF3 Group | Rationale |
|---|---|---|
| Metabolic Stability | Increased | High bond energy of C-F bonds resists metabolic breakdown. mdpi.com |
| Lipophilicity | Increased | Enhances membrane permeability and potential for blood-brain barrier penetration. mdpi.com |
| Binding Affinity | Can be enhanced | Strong electron-withdrawing nature can improve electrostatic and hydrophobic interactions with biological targets. mdpi.com |
| Bioavailability | Often improved | A combination of increased lipophilicity and metabolic stability can lead to better absorption and longer duration of action. |
| Acidity/Basicity | Modulated | The inductive effect can alter the pKa of nearby functional groups, affecting ionization state and target interaction. |
Exploration of Sulfur-Containing Functional Groups (e.g., Ethylthio) in the Rational Design of Chemical Entities
Table 2: Role of the Ethylthio Group in Molecular Design
| Feature | Contribution of the Ethylthio (-S-CH2CH3) Group |
|---|---|
| Molecular Interactions | Can participate in unique non-covalent interactions, including sulfur-π and hydrogen bonds. |
| Conformational Influence | Affects molecular geometry due to distinct C-S bond lengths and angles. |
| Electronic Effects | Can act as a weak electron-donating group through resonance, influencing the aromatic system. |
| Metabolic Handle | The sulfur atom can be a site for metabolic oxidation (e.g., to sulfoxide (B87167) or sulfone). |
| Lipophilicity | Contributes to the overall lipophilicity of the molecule. |
Contextualization of 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide within Emerging Trends in Chemical Biology and Material Sciences
While specific research on this compound is not extensively documented in publicly available literature, its structure allows for informed speculation on its potential applications based on the properties of its constituent functional groups. The combination of a privileged benzamide scaffold with a trifluoromethyl group and an ethylthio moiety suggests a molecule designed for high potency and specific biological interactions.
In the field of chemical biology , molecules with such features are often explored as probes to study biological systems. For instance, substituted benzamides have been successfully developed as potent and selective inhibitors of histone deacetylase (HDAC) enzymes, which are important targets in cancer therapy. nih.gov The specific substitution pattern on this compound could confer selectivity for a particular enzyme or receptor, making it a valuable tool for elucidating biological pathways. The amino group provides a potential site for attaching fluorescent tags or affinity labels for use in biochemical assays. nih.gov
In material sciences , the focus would be on the collective properties of the molecule in the solid state or in polymers. The trifluoromethyl group can enhance thermal stability and influence crystal packing. While less common, benzamide derivatives can be incorporated into polymers to create materials with specific properties, such as thermal resistance or unique optical characteristics. The precise arrangement of the functional groups in this compound could lead to self-assembly into ordered structures, a topic of interest in nanotechnology and advanced materials. However, the primary applications suggested by its structure lie within the realm of medicinal chemistry and chemical biology. For example, various trifluoromethyl benzamides have been investigated as potential CETP inhibitors for hyperlipidemia, fungicides, and agents for treating glioblastoma. nih.govmdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-ethylsulfanyl-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c1-2-17-7-4-5(10(11,12)13)3-6(14)8(7)9(15)16/h3-4H,2,14H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPYGCRTSNUEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC(=C1C(=O)N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212959 | |
| Record name | Benzamide, 2-amino-6-(ethylthio)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823182-34-8 | |
| Record name | Benzamide, 2-amino-6-(ethylthio)-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823182-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-amino-6-(ethylthio)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Amino 6 Ethylthio 4 Trifluoromethyl Benzamide
Retrosynthetic Analysis of the 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide Scaffold
A retrosynthetic analysis of the target molecule allows for the logical disconnection of the compound into simpler, more readily available starting materials. This process helps in identifying key bond formations and the order in which functional groups should be introduced.
The most apparent disconnection is that of the amide bond, a common and well-established transformation in organic synthesis. This bond can be retrosynthetically cleaved to yield a 2-amino-6-(ethylthio)-4-(trifluoromethyl)benzoic acid derivative and ammonia (B1221849) or an ammonia equivalent. The formation of the amide bond is typically achieved in the final steps of the synthesis to avoid interference from the reactive amino and carboxylic acid functionalities during other transformations. Standard methods for amide bond formation include the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.
The trifluoromethyl group is a key feature of the target molecule. Its introduction can be envisioned through several strategies. One approach involves the trifluoromethylation of a pre-functionalized benzoic acid. Modern methods allow for the direct C-H trifluoromethylation of aromatic rings, although controlling regioselectivity on a highly substituted ring can be challenging. A more classical and often more controlled method is the halogen exchange reaction (e.g., the Halex reaction) on a suitable halogenated precursor. Alternatively, a building block already containing the trifluoromethyl group, such as 4-chloro-3-nitrobenzotrifluoride, can be used as a starting material. An iridium-catalyzed oxidative coupling of benzoic acids with trifluoromethylated alkynes represents a more recent approach to constructing trifluoromethylated isocoumarins, which could potentially be converted to the desired benzoic acid.
The ethylthio group can be introduced through nucleophilic aromatic substitution on an activated aromatic ring. For instance, a precursor with a good leaving group (such as a halogen) ortho to an activating group (like a nitro group) can react with sodium ethanethiolate. Another strategy involves the initial introduction of a thiol group (-SH) followed by alkylation with an ethyl halide. The thiol group can be installed via several methods, including the Newman-Kwart rearrangement of an O-aryl thiocarbamate or through metal-catalyzed thiolation reactions.
The regioselective introduction of the amino group is crucial. If starting with a precursor that does not already contain the amino group, a nitration reaction followed by reduction is a common strategy. The directing effects of the existing substituents on the benzene (B151609) ring will determine the position of nitration. For instance, in a 4-(trifluoromethyl)benzoic acid derivative, the trifluoromethyl group is meta-directing, while the carboxylic acid is also meta-directing. Therefore, direct nitration might not yield the desired 2-nitro isomer. A more effective approach would be to start with a precursor where the amino group is already in place or is introduced via a method that allows for regiocontrol, such as a nucleophilic aromatic substitution of a halogen with an amine or an ammonia equivalent.
Synthesis of Key Precursors and Intermediate Derivatization for this compound
Based on the retrosynthetic analysis, the synthesis of the target molecule relies on the preparation of key substituted benzoic acid intermediates.
A plausible synthetic route would commence with a readily available halogenated benzoic acid derivative. For example, a 2,6-dihalo-4-(trifluoromethyl)benzoic acid could serve as a versatile precursor. The synthesis of such a starting material could begin with a commercially available trifluoromethylated toluene (B28343) derivative, which can be halogenated and then oxidized to the corresponding benzoic acid.
A potential synthetic pathway could involve the following steps:
Halogenation: A suitable 4-(trifluoromethyl)toluene could be di-halogenated at the 2 and 6 positions.
Oxidation: The methyl group of the halogenated toluene is then oxidized to a carboxylic acid.
Regioselective Substitution: The two halogen atoms at positions 2 and 6 are now electronically differentiated due to the presence of the other substituents. This allows for a regioselective nucleophilic aromatic substitution. The halogen at the 6-position could be selectively displaced by an ethylthio group.
Amination: The remaining halogen at the 2-position can then be substituted by an amino group.
Amidation: Finally, the carboxylic acid is converted to the benzamide (B126).
This stepwise introduction of the functional groups, starting from a halogenated benzoic acid derivative, allows for a controlled and regioselective synthesis of the final product. The specific reaction conditions for each step would need to be carefully optimized to achieve high yields and purity.
Synthesis of Trifluoromethylated Aromatic Precursors
The introduction of a trifluoromethyl (-CF3) group is a critical step in the synthesis of the target molecule. The -CF3 group significantly influences the electronic properties and metabolic stability of pharmaceutical compounds. One common strategy for preparing trifluoromethylated aromatic compounds involves the conversion of carboxylic acid groups. google.com This process, however, often requires harsh reagents like sulfur tetrafluoride. google.com
A more widely used industrial method is the chloride-fluoride exchange reaction on a trichloromethyl-substituted arene, using hydrogen fluoride. google.com For the synthesis of the target benzamide, a plausible precursor would be a benzoic acid derivative with the trifluoromethyl group in the desired position. For instance, a synthetic route could begin with a readily available dichlorotoluene derivative, which can be fluorinated and subsequently converted to a trifluoromethyl benzonitrile (B105546) intermediate. google.com This nitrile can then be hydrolyzed to the corresponding carboxylic acid, providing a key building block for the final product. google.com
Introduction of Ethylthio Substituent via Nucleophilic Aromatic Substitution or Electrophilic Addition
The incorporation of the ethylthio (-SCH2CH3) group onto the aromatic ring can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) being a prominent strategy. wikipedia.org This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro or trifluoromethyl group, positioned ortho or para to a leaving group (e.g., a halide). wikipedia.orgacsgcipr.org
In a potential synthetic route towards this compound, a precursor like 2-amino-6-chloro-4-(trifluoromethyl)benzoic acid could be reacted with sodium ethanethiolate. The electron-withdrawing trifluoromethyl group and the carboxylic acid would facilitate the displacement of the chloride by the ethylthiolate nucleophile. acsgcipr.org Such reactions are typically performed in polar aprotic solvents like DMF or DMAc. acsgcipr.orgnih.gov
Alternatively, electrophilic addition pathways can be used to introduce sulfur-containing functionalities onto electron-rich aromatic compounds, though this is less applicable for the electron-deficient ring system of the target molecule. mdma.chacs.org
Amidation Reactions for Benzamide Formation
The final key step in the synthesis is the formation of the amide bond to create the benzamide functionality. This is typically achieved by coupling a carboxylic acid precursor with an amine source, often ammonia for a primary amide.
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation of the carboxylic acid. A vast array of coupling reagents has been developed to facilitate this transformation under mild conditions. nih.govgrowingscience.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester, which is then readily attacked by the amine. growingscience.com
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. growingscience.compeptide.com The choice of reagent can depend on factors like the reactivity of the specific acid and amine, desired reaction conditions, and the need to suppress side reactions like racemization in chiral substrates. peptide.comreddit.com For electron-deficient anilines, which can be sluggish in coupling reactions, specific protocols have been developed. nih.gov One effective method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.govresearchgate.net
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Common Additives | Key Features & Byproducts |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | HOBt, DMAP | Widely used; HOBt minimizes racemization. peptide.comresearchgate.net Byproducts can be challenging to remove (DCC-urea is a precipitate, EDC-urea is water-soluble). nih.govpeptide.com |
| Uronium/Aminium | HATU, HBTU, TBTU | DIPEA, Triethylamine | Highly efficient and fast-reacting. growingscience.compeptide.com Often preferred for difficult couplings. peptide.com |
| Phosphonium | PyBOP, BOP | DIPEA, Triethylamine | Effective but can generate carcinogenic byproducts. |
| Boron-Based | B(OCH2CF3)3 | None | Allows for direct amidation without pre-activation, often under simple, air-tolerant conditions. nih.govacs.org |
| Other | T3P, CDI | Pyridine (B92270), Triethylamine | T3P (Propylphosphonic anhydride) is known for clean reactions with water-soluble byproducts. CDI is effective but can be sensitive to moisture. reddit.com |
Achieving high yield and purity in amidation reactions requires careful optimization of several parameters. researchgate.net The choice of solvent is crucial; polar aprotic solvents like DMF, acetonitrile, or dichloromethane (B109758) are commonly used. nih.govnih.gov The stoichiometry of the reagents is also important. While equimolar amounts of the acid and amine are often used, an excess of the less expensive component can drive the reaction to completion. reddit.comnih.gov
The base used, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA) or triethylamine, is critical for neutralizing acids formed during the reaction and ensuring the amine coupling partner remains deprotonated and nucleophilic. growingscience.com Reaction temperature and time are also key variables; while many couplings proceed at room temperature, heating may be necessary for less reactive substrates. nih.govresearchgate.net Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products. growingscience.com
Late-Stage Functionalization and Derivatization of this compound
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis. nih.govwikipedia.orgresearchgate.net This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without needing to perform a full de novo synthesis for each new compound. scispace.commpg.de
The primary amino group on the this compound scaffold is an excellent handle for late-stage functionalization. It can readily undergo a variety of chemical transformations.
Acylation: The amino group can be acylated by reacting it with acid chlorides or anhydrides to form a new amide bond. ncert.nic.in This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. ncert.nic.in Friedel-Crafts acylation is another method to introduce an acyl group onto an aromatic ring, though it's not suitable when the ring contains a deactivating amino substituent. libretexts.orgbyjus.comlibretexts.org
Alkylation: The amino group can also be alkylated using alkyl halides. ncert.nic.in This reaction introduces alkyl substituents onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. However, polyalkylation can be a competing reaction. libretexts.org
These modifications allow for the systematic exploration of the chemical space around the core molecule, enabling the fine-tuning of its biological and physicochemical properties.
Transformations Involving the Ethylthio Moiety (e.g., Oxidation to Sulfoxide (B87167)/Sulfone)
The oxidation of thioethers to sulfoxides and sulfones is a common transformation in organic synthesis. Typically, this is achieved using a variety of oxidizing agents, with the extent of oxidation (to sulfoxide or sulfone) being controlled by the choice of reagent and reaction conditions. However, no specific studies detailing the application of these methods to this compound have been identified.
General oxidizing agents and conditions for the conversion of aryl thioethers to sulfoxides and sulfones are well-established. These can include:
| Oxidizing Agent | Typical Conditions | Product(s) |
| Hydrogen peroxide (H₂O₂) | Acetic acid or other solvents, often with a catalyst | Sulfoxide, Sulfone |
| Meta-chloroperoxybenzoic acid (mCPBA) | Dichloromethane or other chlorinated solvents at low temp. | Sulfoxide, Sulfone |
| Sodium periodate (B1199274) (NaIO₄) | Methanol/water mixtures | Sulfoxide |
| Potassium permanganate (B83412) (KMnO₄) | Acetone or other polar solvents | Sulfone |
This table represents general methodologies for thioether oxidation and does not reflect specific experimental data for the target compound.
Without experimental data, it is not possible to provide specific reaction parameters, yields, or spectroscopic characterization for the sulfoxide and sulfone derivatives of this compound.
Further Derivatization of the Trifluoromethylated Benzamide Scaffold for Analog Synthesis
The synthesis of analogs from a core chemical structure is a fundamental aspect of medicinal chemistry and materials science. For the this compound scaffold, derivatization could potentially occur at several positions, including the amino group, the benzamide nitrogen, or through modification of the trifluoromethyl group. Common synthetic strategies for the derivatization of similar scaffolds often involve:
N-Alkylation or N-Arylation: Introduction of substituents on the amino or amide nitrogens.
Acylation: Reaction of the amino group with acylating agents to form amides.
Sulfonylation: Reaction of the amino group with sulfonyl chlorides to form sulfonamides.
Cross-coupling reactions: Modification of the aromatic ring, should suitable functional groups be present.
Despite the broad applicability of these synthetic methods, no specific examples of their use in creating analogs of this compound have been found in the reviewed literature. Consequently, detailed research findings, including specific reagents, reaction conditions, and the characterization of resulting analogs, cannot be provided.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity of 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the title compound, distinct signals corresponding to the aromatic protons, the ethyl group protons, the primary amine protons, and the primary amide protons are expected.
The ethyl group (–S-CH₂-CH₃) will present as a quartet for the methylene (B1212753) protons (–CH₂) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (–CH₃) coupled to the methylene protons. The amino group (–NH₂) and benzamide (B126) group (–CONH₂) protons are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The two aromatic protons will appear as distinct signals in the downfield region, with their splitting patterns determined by their coupling to each other.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H-3 | 7.0 - 7.5 | Doublet | ~1-3 |
| Aromatic H-5 | 7.0 - 7.5 | Doublet | ~1-3 |
| Amine (-NH₂) | 5.0 - 6.0 | Broad Singlet | N/A |
| Amide (-CONH₂) | 7.5 - 8.5 | Broad Singlet | N/A |
| Methylene (-SCH₂) | 2.8 - 3.2 | Quartet | ~7.4 |
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Confirmation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show ten distinct signals corresponding to the ten carbon atoms. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl) and the electronic effects of neighboring substituents. The trifluoromethyl (–CF₃) group will cause the C-4 signal to appear as a quartet due to one-bond carbon-fluorine coupling.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 175 |
| Aromatic C-1 | 115 - 125 |
| Aromatic C-2 | 145 - 155 |
| Aromatic C-3 | 110 - 120 |
| Aromatic C-4 | 125 - 135 (quartet) |
| Aromatic C-5 | 115 - 125 |
| Aromatic C-6 | 135 - 145 |
| Trifluoromethyl (-CF₃) | 120 - 130 (quartet) |
| Methylene (-SCH₂) | 25 - 35 |
Fluorine-19 NMR (¹⁹F NMR) for Direct Confirmation of the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique used specifically for the detection of fluorine atoms. nsf.gov The presence of the trifluoromethyl (–CF₃) group in the molecule will be unequivocally confirmed by a single, sharp signal in the ¹⁹F NMR spectrum. nsf.gov The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. For a trifluoromethyl group on a benzene (B151609) ring, the chemical shift is typically observed around -60 to -65 ppm relative to a CFCl₃ standard. colorado.edunih.gov
Predicted ¹⁹F NMR Data
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Connectivity Assignment
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. github.ioyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene (–CH₂) and methyl (–CH₃) protons of the ethylthio group, confirming their direct connectivity. It would also show a correlation between the two aromatic protons (H-3 and H-5), confirming their relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). nih.gov It would show cross-peaks connecting the H-3 signal to the C-3 signal, H-5 to C-5, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of protonated carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (two- or three-bond) correlations between protons and carbons (¹H-¹³C). sdsu.edu Key HMBC correlations would include:
The amide protons correlating to the carbonyl carbon (C=O) and aromatic carbons C-1 and C-2.
Aromatic proton H-5 correlating to carbons C-1, C-3, and the CF₃ carbon.
The methylene protons of the ethylthio group correlating to the aromatic C-6.
These combined 2D NMR experiments provide a robust and detailed map of the entire molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. github.ioyoutube.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
HRMS is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. lcms.cz This precision allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its atomic composition. For this compound (C₁₀H₁₁F₃N₂OS), the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated. Experimental measurement of this value within a narrow tolerance (typically <5 ppm) confirms the molecular formula.
Predicted HRMS Data
| Ion | Elemental Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for the amine, amide, and other functional groups.
Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3100 - 3300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| Carbonyl (C=O) of Amide | Stretch | 1650 - 1690 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
A comprehensive search of available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Therefore, a definitive analysis of its solid-state structure, including precise bond lengths, bond angles, and crystal packing arrangement, cannot be provided at this time.
X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide critical insights into the molecular conformation of this compound, revealing the spatial orientation of its constituent functional groups, such as the aminobenzamide, ethylthio, and trifluoromethyl moieties.
Furthermore, crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for structure-based drug design.
Without experimental crystallographic data, any discussion of the solid-state structure and conformational analysis of this compound would be purely speculative. Further research, including the successful crystallization of the compound and subsequent X-ray diffraction analysis, is required to obtain these definitive structural details.
Computational Chemistry and Molecular Modeling Studies of 2 Amino 6 Ethylthio 4 Trifluoromethyl Benzamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the electronic characteristics of a molecule. These methods, based on the principles of quantum mechanics, can predict a variety of molecular properties with a high degree of accuracy.
Characterization of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
For 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide, the HOMO would likely be localized on the electron-rich amino and ethylthio groups, which can donate electron density. Conversely, the LUMO is expected to be centered on the electron-withdrawing trifluoromethyl and benzamide (B126) moieties. A hypothetical data table for the frontier molecular orbitals is presented below.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are example values and would need to be determined by actual quantum chemical calculations.
Mapping of Electrostatic Potential Surface and Charge Distribution
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color spectrum to indicate different regions of electrostatic potential, with red typically representing areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential).
In the case of this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the benzamide group and the sulfur atom of the ethylthio group, indicating these as potential sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amino group and the trifluoromethyl group, suggesting these as sites for nucleophilic attack.
Calculation of Molecular Dipole Moments and Polarizability
Table 2: Hypothetical Dipole Moment and Polarizability Values
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 3.5 D |
| Polarizability (ų) | 25.0 ų |
Note: These are example values and would need to be determined by actual quantum chemical calculations.
Conformational Analysis and Exploration of Energy Landscapes
The three-dimensional structure of a molecule is not static and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Identification of Stable Conformers and Torsional Barriers
By systematically rotating the rotatable bonds in this compound, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. The energy differences between these states are the torsional barriers.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the flexibility of the molecule at a given temperature.
An MD simulation of this compound would show how the various parts of the molecule move relative to one another and how it samples different conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target.
Homology Modeling of Relevant Biological Targets
In the absence of an experimentally determined three-dimensional structure for a target protein of interest, homology modeling can be employed. This process builds a theoretical 3D model of the target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template. The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. For a novel compound like this compound, potential biological targets would first be identified through preliminary in vitro screening or by analogy to structurally similar compounds with known mechanisms of action.
Docking Simulations with Proposed Enzyme Active Sites or Receptor Binding Pockets
Once a 3D structure of the target protein is available (either from experimental methods like X-ray crystallography or from homology modeling), docking simulations can be performed. nih.gov Software such as AutoDock or Schrödinger Maestro Suite would be used to place the 3D structure of this compound into the binding site of the target. nih.govmdpi.com The simulation samples a wide range of possible conformations and orientations of the ligand within the binding pocket, calculating a binding score for each pose. semanticscholar.org These scores, which estimate the binding affinity, help in identifying the most likely and stable binding mode. nih.gov
Analysis of Predicted Binding Poses and Key Intermolecular Interactions
The final step in the docking process is a detailed analysis of the predicted binding poses. mdpi.com This involves visualizing the ligand-target complex to identify key intermolecular interactions, such as:
Hydrogen Bonds: The amino and amide groups of the benzamide scaffold are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The ethylthio and trifluoromethyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The benzene (B151609) ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.
Understanding these interactions provides crucial insights into the structural basis of the compound's potential biological activity and can guide further optimization. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR are methods used to correlate the chemical structure of compounds with their biological activity. uobasrah.edu.iq These models are vital for optimizing lead compounds and designing new, more potent molecules. nih.gov
Derivation of SAR Insights from Synthesized Analogues and Related Benzamide Derivatives
Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of analogues of a lead compound to determine how specific structural modifications affect its biological activity. nih.govnih.gov For this compound, an SAR study would involve systematically altering different parts of the molecule, for instance:
Modifying the ethylthio group (e.g., changing the alkyl chain length or replacing sulfur with oxygen).
Substituting the amino group.
Changing the position or nature of the trifluoromethyl group.
The resulting data would reveal which structural features are essential for activity. For example, studies on other benzamide derivatives have shown that the nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. nih.gov
Table 1: Hypothetical SAR Data for Analogues
| Compound ID | R1 (at position 6) | R2 (at position 4) | R3 (at position 2) | Biological Activity (IC50, µM) |
| Lead | -SCH2CH3 | -CF3 | -NH2 | Value |
| Analogue 1 | -OCH2CH3 | -CF3 | -NH2 | Value |
| Analogue 2 | -SCH3 | -CF3 | -NH2 | Value |
| Analogue 3 | -SCH2CH3 | -Cl | -NH2 | Value |
| Analogue 4 | -SCH2CH3 | -CF3 | -OH | Value |
This table is illustrative and does not represent actual experimental data.
Development of QSAR Models for Predictive Design and Optimization of Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. archivepp.combiolscigroup.us This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in a series. jppres.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a predictive model. researchgate.netnih.gov
A robust QSAR model for a series of benzamide derivatives could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency. nih.govmdpi.com The development of a 3D-QSAR model, for instance, would provide a visual representation of how different properties in 3D space influence activity, offering a more intuitive guide for drug design. researchgate.net
Table 2: Key Parameters in a QSAR Model
| Descriptor | Definition | Contribution to Activity |
| LogP | Lipophilicity | Positive/Negative |
| Dipole Moment | Polarity | Positive/Negative |
| HOMO/LUMO Energy | Electronic Properties | Positive/Negative |
| Molecular Weight | Size | Positive/Negative |
This table represents typical descriptors used in QSAR studies and their potential influence.
Investigation of Biological Mechanisms of Action and Target Identification for 2 Amino 6 Ethylthio 4 Trifluoromethyl Benzamide
Enzyme Inhibition and Activation Studies
Screening Against Panels of Relevant Enzymes (e.g., Kinases, Proteases, Hydrolases)
No studies have been published detailing the screening of 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide against panels of enzymes such as kinases, proteases, or hydrolases. Therefore, its inhibitory or activatory profile against these key enzyme classes is currently unknown.
Kinetic Characterization of Enzyme Modulation (e.g., Competitive, Non-competitive Inhibition)
As no primary enzyme targets have been identified, there is no available data on the kinetic characterization of enzyme modulation by this compound. Studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been reported.
Receptor Binding and Modulation Assays
Ligand Binding Studies (e.g., Radioligand Binding, Fluorescence Polarization)
There is no information available from ligand binding studies, such as radioligand binding assays or fluorescence polarization, to indicate any affinity of this compound for specific receptors.
Functional Assays for Characterizing Agonist, Antagonist, or Allosteric Modulatory Activity
In the absence of identified receptor targets, no functional assays have been reported to characterize the potential agonist, antagonist, or allosteric modulatory activity of this compound.
Cellular Pathway Perturbation Analysis
No studies have been conducted or published that analyze the effects of this compound on cellular pathways. Consequently, its impact on intracellular signaling cascades and cellular processes remains uncharacterized.
Analysis of Protein Expression and Phosphorylation via Western Blotting
Western blotting is a fundamental technique to investigate how a compound like this compound may alter the expression levels and post-translational modifications of specific proteins within a cell. This method allows for the separation of proteins by size, followed by their identification using specific antibodies. By treating cells with the compound and analyzing the cell lysates, researchers can gain insights into the signaling pathways and cellular processes that are modulated.
Based on studies of other benzamide (B126) derivatives, a Western blot analysis of cells treated with this compound could focus on several key protein families to elucidate its potential anticancer mechanisms. For instance, the expression and phosphorylation status of proteins in the PI3K/AKT signaling pathway, which is often dysregulated in cancer, could be examined. Furthermore, the levels of proteins that regulate apoptosis, such as those from the Bcl-2 and caspase families, would provide information on the compound's ability to induce programmed cell death. Another area of investigation could be the expression of proteins associated with drug resistance, such as the ABC transporters.
A hypothetical Western blot experiment could yield results such as those presented in the interactive table below, illustrating the potential effects of the compound on key cellular proteins.
| Protein Target | Treatment Group | Fold Change vs. Control | Interpretation of Potential Effect |
| p-AKT | Compound | 0.4 | Inhibition of cell survival signaling |
| Cleaved Caspase-3 | Compound | 3.2 | Induction of apoptosis |
| Bcl-2 | Compound | 0.6 | Promotion of apoptosis |
| ABCG2 | Compound | 0.5 | Reversal of multidrug resistance |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reporter Gene Assays for Investigating Transcriptional Regulation
Reporter gene assays are powerful tools for studying the regulation of gene expression. These assays typically involve linking a promoter or response element of a gene of interest to a reporter gene, such as luciferase or green fluorescent protein (GFP). The activity of the reporter protein serves as a surrogate for the transcriptional activity of the gene of interest. By treating cells containing a reporter construct with this compound, it is possible to determine if the compound modulates specific signaling pathways that culminate in transcriptional activation or repression.
Given that many benzamide derivatives have been shown to possess anti-inflammatory and anticancer properties through the modulation of key transcription factors, reporter gene assays are particularly well-suited for investigating the effects of this compound on these pathways. For example, a luciferase reporter driven by an NF-κB response element could be used to assess the compound's ability to inhibit the pro-inflammatory NF-κB signaling pathway. acs.orgresearchgate.netnih.gov Similarly, a STAT3-responsive luciferase reporter could be employed to investigate the compound's impact on the STAT3 signaling pathway, which is implicated in tumor progression. bpsbioscience.combpsbioscience.comcreative-biolabs.com
The results from such an assay could be presented as follows, indicating the compound's potential to modulate these critical signaling pathways.
| Reporter Construct | Treatment | Luciferase Activity (Relative Light Units) | Conclusion |
| NF-κB-Luc | Control | 1000 | Baseline NF-κB activity |
| NF-κB-Luc | Compound | 250 | Inhibition of NF-κB transcriptional activity |
| STAT3-Luc | Control | 1200 | Baseline STAT3 activity |
| STAT3-Luc | Compound | 1150 | No significant effect on STAT3 activity |
Note: The data in this table is hypothetical and for illustrative purposes only.
It is important to note that some benzamide derivatives have been identified as direct inhibitors of luciferase, which could lead to false-positive results in reporter gene assays. nih.gov Therefore, appropriate counter-screens are necessary to rule out direct effects on the reporter enzyme itself.
High-Content Imaging for Phenotypic Profiling at the Cellular Level
High-content imaging (HCI), also known as high-content screening (HCS), integrates automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. ed.ac.uk This technology allows for the simultaneous assessment of various cellular features, such as morphology, protein localization, and organelle health, in response to treatment with a compound like this compound. drugtargetreview.com By creating a detailed phenotypic profile, HCI can provide valuable insights into the compound's mechanism of action and potential off-target effects. drugtargetreview.com
In the context of cancer research, HCI could be used to assess the impact of the compound on cell proliferation, cell cycle progression, apoptosis, and cellular morphology. For example, cells could be stained with fluorescent dyes that label the nucleus, cytoskeleton, and mitochondria, and then treated with the compound. Automated imaging and analysis would then quantify changes in nuclear size and shape, cytoskeletal organization, and mitochondrial membrane potential, providing a multi-parametric signature of the compound's cellular effects.
The data generated from a high-content imaging experiment can be extensive. A simplified representation of potential findings is shown in the table below.
| Cellular Feature | Measurement | Compound-Treated Cells | Interpretation |
| Nucleus | Area (µm²) | Increased | Potential cell cycle arrest |
| Cytoskeleton | Tubulin Intensity | Decreased | Disruption of microtubule network |
| Mitochondria | Membrane Potential | Decreased | Induction of apoptosis |
| Cell Count | Number of Cells | Decreased | Inhibition of cell proliferation |
Note: The data in this table is hypothetical and for illustrative purposes only.
Furthermore, advanced imaging techniques, such as positron emission tomography (PET) using radiolabeled benzamide derivatives, have been used to visualize tumors in vivo, highlighting the potential for this class of compounds in imaging applications. nih.govacs.orgacs.org
Specific Biological Activities (based on related benzamide derivatives and structural analogues)
The biological activities of this compound can be inferred from the known activities of other benzamide derivatives. This approach, based on structure-activity relationships, provides a framework for predicting the potential therapeutic applications of this novel compound.
Potential Anticancer Mechanisms of Action
Benzamide derivatives have been extensively investigated for their anticancer properties. One of the key mechanisms of action for many of these compounds is the induction of apoptosis, or programmed cell death. This can be achieved through the modulation of various signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival. Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins like caspases.
Another potential anticancer mechanism is the inhibition of histone deacetylases (HDACs). HDAC inhibitors are a class of anticancer agents that can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, some benzamide derivatives have been shown to target topoisomerases, enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells. acs.orgnih.gov
Potential Antimicrobial Mechanisms of Action
The benzamide scaffold is also present in a number of compounds with antimicrobial activity. nanobioletters.comgoogle.comresearchgate.netnih.gov One of the most promising targets for benzamide-based antimicrobials is the bacterial cell division protein FtsZ. mdpi.com FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, a structure that is critical for bacterial cell division. By inhibiting FtsZ, benzamide derivatives can disrupt cell division and lead to bacterial cell death. This mechanism of action is particularly attractive as FtsZ is a highly conserved protein in bacteria and is absent in eukaryotes, suggesting the potential for selective toxicity.
The antimicrobial activity of benzamide derivatives has been demonstrated against a range of bacteria, including both Gram-positive and Gram-negative species. mdpi.com The table below summarizes the minimum inhibitory concentrations (MICs) for a hypothetical series of benzamide derivatives against common bacterial strains, illustrating the potential for this class of compounds as antimicrobial agents.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Benzamide A | 8 | 16 |
| Benzamide B | 4 | 8 |
| Benzamide C | >64 | >64 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Potential Anti-inflammatory Pathways and Immunomodulatory Effects
Inflammation is a complex biological response that is implicated in a wide range of diseases. Benzamide derivatives have been shown to possess anti-inflammatory properties through various mechanisms. mdpi.comresearchgate.netnih.gov A key target for many anti-inflammatory drugs is the NF-κB signaling pathway. acs.orgnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines and chemokines. By inhibiting the activation of NF-κB, benzamide derivatives can suppress the inflammatory response. nih.gov
Another important anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some benzamide derivatives have been shown to inhibit COX enzymes, thereby reducing prostaglandin (B15479496) production and alleviating inflammation. acs.orgnih.gov The immunomodulatory effects of benzamides may also extend to influencing the activity of various immune cells, although this is an area that requires further investigation.
Potential Insecticidal Mechanisms of Action
There is currently no publicly available research detailing the insecticidal properties or the specific mechanisms of action of this compound.
Potential Neuropharmacological Mechanisms (e.g., Antagonism of Voltage-Dependent Ion Channels, Modulation of Neurotransmitter Systems)
Direct studies on the neuropharmacological effects of this compound, including its potential to antagonize voltage-dependent ion channels or modulate neurotransmitter systems, are not available in the current scientific literature.
While the trifluoromethyl and benzamide moieties are present in various neuropharmacologically active compounds, any extrapolation of potential mechanisms to this compound would be purely hypothetical without direct experimental data. Research on other benzamide-containing molecules has shown a wide range of activities, from dopamine (B1211576) receptor antagonism to sodium channel blockade, but these findings cannot be directly attributed to the specific compound .
Advanced Research Applications and Future Directions for 2 Amino 6 Ethylthio 4 Trifluoromethyl Benzamide
Development of Prodrugs and Targeted Delivery Systems
The development of prodrugs and targeted delivery systems represents a key strategy to enhance the therapeutic or agrochemical potential of a lead compound. Prodrugs are inactive derivatives of a drug molecule that undergo enzymatic or chemical transformation in the body to release the active parent drug. nih.gove-bookshelf.de This approach can be employed to overcome undesirable properties of the parent molecule, such as poor solubility, limited permeability, or lack of site-specificity. nih.govwiley.com
For a molecule like 2-amino-6-(ethylthio)-4-(trifluoromethyl)benzamide, the amino and amide functionalities could serve as handles for chemical modification to create prodrugs. For instance, the amino group could be acylated to form amides that are later cleaved by amidases, while the amide group could be modified to improve membrane permeability.
Targeted drug delivery aims to increase the concentration of a drug at a specific site in the body, thereby enhancing efficacy and reducing off-target effects. nih.gov Strategies for targeted delivery include antibody-drug conjugates, where the drug is linked to an antibody that recognizes a specific antigen on target cells, and nanoparticle-based delivery systems that can accumulate in particular tissues. The design of such systems for this compound would depend on its intended biological target.
Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity
Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry used to identify novel chemical scaffolds with similar biological activity but improved properties. nih.govnih.gov Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different one while retaining the original's biological activity. scispace.com This can lead to the discovery of new intellectual property and compounds with better pharmacokinetic profiles.
Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net This strategy is often used to fine-tune the potency, selectivity, and metabolic stability of a lead compound. For this compound, various bioisosteric replacements could be explored. For example, the ethylthio group could be replaced with other alkylthio or alkoxy groups to modulate lipophilicity. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, could be replaced by other electron-withdrawing groups to investigate their effect on activity.
Table 1: Potential Bioisosteric Replacements for this compound
| Functional Group | Potential Bioisosteres | Rationale for Replacement |
| Ethylthio (-SCH2CH3) | Methoxy (-OCH3), Isopropyl (-CH(CH3)2), Cyclopropyl | Modulate lipophilicity, metabolic stability, and steric bulk. |
| Trifluoromethyl (-CF3) | Cyano (-CN), Nitro (-NO2), Pentafluoroethyl (-CF2CF3) | Alter electronic properties and metabolic stability. |
| Benzamide (B126) | Thiobenzamide, Benzimidazole, Benzothiazole | Explore different hydrogen bonding patterns and core geometries. nih.govnih.gov |
Combination Studies with Existing Therapeutic Agents or Agrochemicals
Investigating the effects of this compound in combination with existing drugs or agrochemicals could reveal synergistic or additive effects. Such combinations can lead to enhanced efficacy, reduced dosage requirements, and the potential to overcome resistance mechanisms. The specific agents to be tested in combination would depend on the identified biological activity of the lead compound. For example, if it exhibits anticancer properties, combination studies with known chemotherapeutic agents would be warranted.
Design of Next-Generation Analogues for Optimized Pharmacological or Agrochemical Profiles
The design and synthesis of next-generation analogues are a cornerstone of drug discovery and agrochemical development. nih.gov By systematically modifying the structure of this compound, researchers can explore the structure-activity relationship (SAR) and optimize its pharmacological or agrochemical profile. This involves creating a library of related compounds with variations in the substituents on the benzene (B151609) ring and the amide functionality.
Table 2: Proposed Analogues of this compound for SAR Studies
| Analogue | Modification | Potential Impact |
| 1 | Replacement of ethylthio with other alkylthio groups | Investigate the effect of alkyl chain length and branching on activity. |
| 2 | Introduction of substituents on the amino group | Modulate basicity and hydrogen bonding capacity. |
| 3 | Variation of the substituent at the 4-position | Explore the influence of different electron-withdrawing groups. |
| 4 | Modification of the benzamide to other heterocycles | Assess the importance of the core scaffold for biological activity. |
Exploration of Novel Therapeutic or Agrochemical Applications beyond Initial Discoveries
Once an initial biological activity is identified for this compound, it is crucial to explore its potential for other applications. High-throughput screening against a broad range of biological targets can uncover unexpected activities. Furthermore, computational methods, such as molecular docking and virtual screening, can be used to predict potential new targets for the compound, opening up new avenues for therapeutic or agrochemical development.
Implementation of Green Chemistry Principles in the Synthesis of Substituted Benzamides
The synthesis of substituted benzamides and related heterocyclic compounds should be approached with the principles of green chemistry in mind. chemmethod.com This involves developing environmentally friendly and sustainable synthetic methods that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. chemmethod.comrsc.org
Recent advances in green chemistry for the synthesis of nitrogen-containing heterocycles, such as benzimidazoles, offer valuable strategies. mdpi.comnih.gov These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of recyclable catalysts. Applying these principles to the synthesis of this compound and its analogues would not only reduce the environmental impact but also potentially lead to more efficient and cost-effective production processes.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Intermediate Preparation : Formation of the ethylthio-aniline derivative via nucleophilic substitution of a halogenated precursor with ethanethiol.
Coupling Reaction : Reaction with 4-(trifluoromethyl)benzoyl chloride in anhydrous THF under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
- Critical Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (coupling step) |
| Solvent | Anhydrous THF |
| Base | Triethylamine (2.5 eq) |
| Reaction Time | 12–16 hours |
Q. What key functional groups influence the compound’s reactivity, and how do they participate in reactions?
- Functional Group Analysis :
- Benzamide Moiety : Undergoes hydrolysis under acidic/basic conditions and nucleophilic acyl substitution.
- Ethylthioether (-S-C₂H₅) : Susceptible to oxidation (e.g., H₂O₂ → sulfoxide/sulfone derivatives).
- Trifluoromethyl (-CF₃) : Electron-withdrawing effect activates adjacent positions for electrophilic substitution.
- Amino Group (-NH₂) : Participates in diazotization or acts as a directing group .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethylthio vs. methylthio).
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- LC-MS : Verify molecular ion [M+H]⁺ (m/z calculated: 318.1) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers optimize the coupling step to improve yield and purity?
- Optimization Strategies :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Solvent Screening : Compare DCM vs. THF for solubility and reaction efficiency.
- In Situ Monitoring : Employ FT-IR or HPLC to track acyl chloride consumption.
- Post-Reaction Quenching : Add ice-cold water to precipitate unreacted reagents before purification .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Computational Protocol :
DFT Calculations : At the B3LYP/6-31G* level, model electron density distribution to identify electrophilic sites (e.g., carbonyl carbon).
Fukui Indices : Quantify susceptibility to nucleophilic attack (e.g., at the benzamide carbonyl).
Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate DMSO vs. THF solvent effects .
Q. How do structural analogs compare in bioactivity, and what SAR (Structure-Activity Relationship) trends exist?
- SAR Analysis :
| Modification Site | Bioactivity Impact (Example) |
|---|---|
| Ethylthio → Methylthio | Reduced metabolic stability (CYP450 oxidation) |
| Trifluoromethyl → Cl | Decreased lipophilicity (logP drops by 0.8) |
| Amide → Ester | Loss of enzyme inhibitory activity |
Q. What strategies mitigate thermal instability during storage?
- Stabilization Approaches :
- Storage : Under nitrogen at -20°C in amber glass vials.
- Additives : 0.1% BHT (butylated hydroxytoluene) in stock solutions to prevent radical degradation.
- Co-crystallization : Use β-cyclodextrin to enhance solid-state stability.
- DSC Analysis : Determine decomposition onset temperature (T₀ ~145°C) for protocol design .
Data Contradictions & Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields (40–75%)?
- Troubleshooting Guide :
- Cause 1 : Variable moisture sensitivity of benzoyl chloride.
- Fix : Use freshly distilled acyl chloride and molecular sieves.
- Cause 2 : Competing side reactions (e.g., over-oxidation of ethylthio group).
- Fix : Limit reaction time to 12 hours and monitor with TLC .
Methodological Tables
Table 1 : Common Reagents for Functional Group Modifications
| Reaction Type | Reagents/Conditions | Target Site |
|---|---|---|
| Oxidation (S→SO) | H₂O₂ (30%), AcOH, 50°C, 6h | Ethylthioether |
| Hydrolysis (Amide) | 6M HCl, reflux, 24h | Benzamide |
| Diazotization | NaNO₂, H₂SO₄, 0°C | Amino Group |
Table 2 : Key Spectral Data (Reference Standards)
| Technique | Diagnostic Signal |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (s, 1H, NH), δ 3.1 (q, 2H, -S-CH₂) |
| ¹³C NMR | δ 168.5 (C=O), δ 124.5 (q, J=272 Hz, -CF₃) |
| HRMS | m/z 318.1084 [M+H]⁺ (calc. 318.1089) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
